2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine
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Overview
Description
2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine is a heterocyclic compound that features a unique structure combining a thiophene ring with a dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine typically involves the iodination of a precursor compound. One common method involves the reaction of 2-(hydroxymethyl)-2H,3H-thieno[3,4-b][1,4]dioxine with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired iodinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction Reactions: Reduction can be used to remove the iodine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deiodinated or reduced thiophene derivatives.
Scientific Research Applications
2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of conductive polymers and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Industrial Applications: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine exerts its effects depends on the specific application. In materials science, its unique structure allows for the formation of conjugated systems that facilitate electron transport. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2H,3H-thieno[3,4-b][1,4]dioxine
- 2-(Bromomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine
- 2-(Hydroxymethyl)-2H,3H-thieno[3,4-b][1,4]dioxine
Uniqueness
2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further functionalization. The iodine atom’s reactivity allows for a wide range of substitution reactions, making this compound particularly valuable in synthetic chemistry.
Properties
CAS No. |
2170820-20-7 |
---|---|
Molecular Formula |
C7H7IO2S |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
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